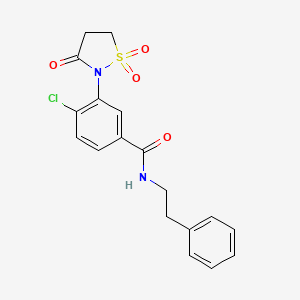
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide, also known as CTPI, is a chemical compound that has been extensively studied for its potential use in scientific research. CTPI is a synthetic compound that was first synthesized in 2004, and since then, it has been used in a variety of research applications due to its unique properties.
作用机制
The mechanism of action of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell growth and proliferation. This compound has also been shown to inhibit the activity of certain proteins that are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In the brain, this compound has been shown to modulate the activity of certain neurotransmitters, which can affect mood and behavior. In the immune system, this compound has been shown to modulate the activity of certain immune cells, which can affect the immune response to pathogens.
实验室实验的优点和局限性
One advantage of using 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide. One area of research could be to further investigate its potential use in cancer treatment. Another area of research could be to study its potential use in treating neurological disorders, such as depression and anxiety. Additionally, more research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
合成方法
The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide is a complex process that involves several steps. The first step involves the synthesis of 4-chlorobenzoyl chloride, which is then reacted with 2-phenylethylamine to form the intermediate product. The intermediate product is then reacted with isothiazolidine-3,3-dioxide to form the final product, this compound.
科学研究应用
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. This compound has been shown to have anti-tumor properties, and it has been used to study the mechanisms of cancer cell growth and proliferation. This compound has also been used in neuroscience research to study the role of certain neurotransmitters in the brain. Additionally, this compound has been used in immunology research to study the immune response to certain pathogens.
属性
IUPAC Name |
4-chloro-N-(2-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-15-7-6-14(12-16(15)21-17(22)9-11-26(21,24)25)18(23)20-10-8-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXWPIXULDIABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}acetamide](/img/structure/B5014779.png)
![1-[phenyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5014789.png)
![(4-isopropylbenzyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B5014802.png)
![4-(4-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5014803.png)
![6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5014812.png)
![3,4,5-trimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5014818.png)
![1-[4-(2,6-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5014824.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)
![1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5014839.png)
![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)